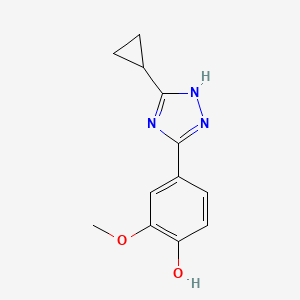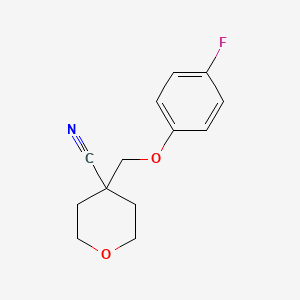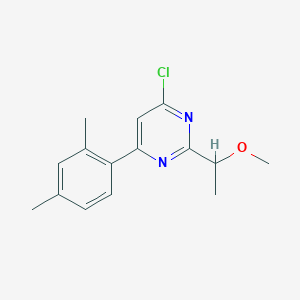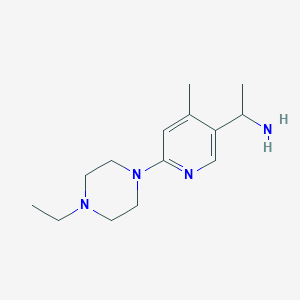
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung besteht aus einem 1,2,4-Oxadiazolring, der mit einer 2-Chlorpyridin-3-yl-Gruppe und einer 2-(Difluormethoxy)phenyl-Gruppe substituiert ist, was sie zu einem wertvollen Gerüst in der pharmazeutischen Chemie und Materialwissenschaft macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 2-Chlorpyridin-3-carbonsäurehydrazid mit 2-(Difluormethoxy)benzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt, was zur Bildung des gewünschten Oxadiazolrings führt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators oder unter basischen Bedingungen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Oxadiazol-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wurde diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Wirkstoffsuche und -entwicklung, insbesondere bei der Suche nach neuen therapeutischen Wirkstoffen.
Medizin
In der Medizin sind die potenziellen pharmakologischen Eigenschaften der Verbindung von Interesse. Sie kann Aktivität gegen bestimmte Krankheiten oder Zustände aufweisen, was sie zu einem Forschungsobjekt in der pharmazeutischen Chemie und Pharmakologie macht.
Industrie
Im Industriesektor kann 5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden. Ihre Einarbeitung in Polymere oder andere Materialien kann ihre Leistung in verschiedenen Anwendungen verbessern.
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen vom jeweiligen Kontext ihrer Verwendung ab, sei es in biologischen Systemen oder in industriellen Anwendungen.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a subject of investigation in medicinal chemistry and pharmacology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyridine: Diese Verbindungen teilen eine ähnliche heterocyclische Struktur und sind für ihre breite Palette von Anwendungen in der pharmazeutischen Chemie bekannt.
Andere Oxadiazole:
Einzigartigkeit
5-(2-Chlorpyridin-3-yl)-3-(2-(Difluormethoxy)phenyl)-1,2,4-oxadiazol zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl der Chlorpyridinyl- als auch der Difluormethoxyphenylgruppe erhöht seine Vielseitigkeit und sein Potenzial für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C14H8ClF2N3O2 |
|---|---|
Molekulargewicht |
323.68 g/mol |
IUPAC-Name |
5-(2-chloropyridin-3-yl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8ClF2N3O2/c15-11-9(5-3-7-18-11)13-19-12(20-22-13)8-4-1-2-6-10(8)21-14(16)17/h1-7,14H |
InChI-Schlüssel |
LBDHWUKIOKJQKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)





![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)







